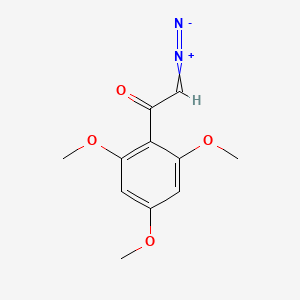
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate is a chemical compound known for its unique structure and properties. It features a diazonium group attached to an ethenolate moiety, with a 2,4,6-trimethoxyphenyl group as a substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate typically involves the diazotization of an appropriate precursor. One common method is the reaction of 2,4,6-trimethoxyphenylacetonitrile with nitrous acid, which leads to the formation of the diazonium salt. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures to stabilize the diazonium intermediate .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates .
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds, forming azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of nucleophiles like sodium halides or amines in aqueous or alcoholic solvents.
Coupling Reactions: Often performed in alkaline conditions with aromatic compounds like phenols or anilines.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted products can be obtained.
Azo Dyes: Formed through coupling reactions with aromatic compounds.
Amines: Resulting from the reduction of the diazonium group.
Aplicaciones Científicas De Investigación
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functional materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The trimethoxyphenyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-olate: Known for its unique reactivity due to the presence of the diazonium group.
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethan-1-olate: Similar structure but with an ethanolate moiety instead of ethenolate.
2-Diazonio-1-(2,4,6-trimethoxyphenyl)ethen-1-ol: Contains a hydroxyl group instead of the ethenolate moiety.
Uniqueness
This compound is unique due to its combination of the diazonium group and the trimethoxyphenyl substituent. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Propiedades
Número CAS |
194670-55-8 |
|---|---|
Fórmula molecular |
C11H12N2O4 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
2-diazo-1-(2,4,6-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-9(16-2)11(8(14)6-13-12)10(5-7)17-3/h4-6H,1-3H3 |
Clave InChI |
WOESUFOGASZCTM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(=O)C=[N+]=[N-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


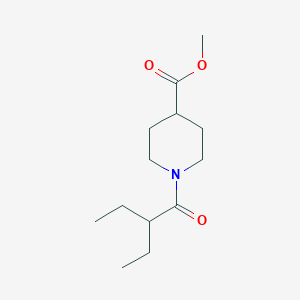
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
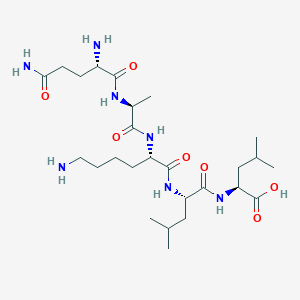
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B12569873.png)
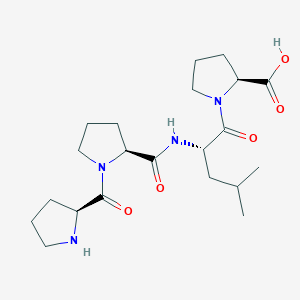
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
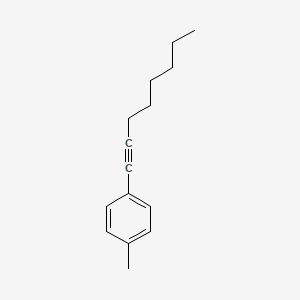
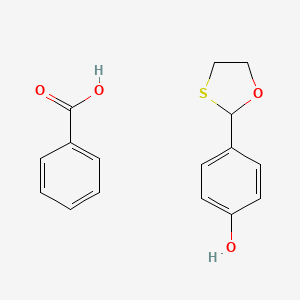

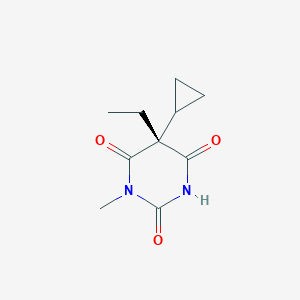
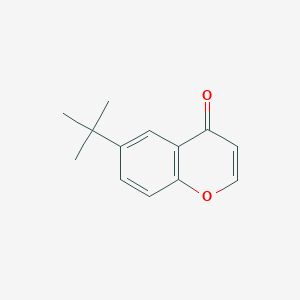
![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)

